REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH3:14])[N+:12]=2[O-])=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH2:14][Cl:18])[N:12]=2)=[CH:4][CH:3]=1
|
Name
|
lime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
96.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
|
Name
|
|
Quantity
|
61.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.9 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water (2×1 L)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous washes were back extracted with CH2Cl2 (2×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product that
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hot hexanes (300 mL)
|
Type
|
CUSTOM
|
Details
|
decanting the hot supernate away from a dark oily material
|
Type
|
STIRRING
|
Details
|
The remaining dark oil was agitated in additional hot hexanes (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
the combined supernates were cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to crystallize the product which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1OC(=C(N1)CCl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 74.2 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |